2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
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Overview
Description
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
- Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride
- 3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Uniqueness
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8-7(9)3-2-4-11(8)10-6/h5,7H,2-4,9H2,1H3 |
InChI Key |
XXDGIZQGCTUTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCC(C2=C1)N |
Origin of Product |
United States |
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